(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of cyclopropanecarboxylic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, such as a pyridine derivative, followed by esterification. Common reagents used in the synthesis include diazo compounds for cyclopropanation and alcohols for esterification. Reaction conditions may vary, but they often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the cyclopropane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. Studies may focus on its potential as a lead compound for drug development or as a tool for probing biological pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. This may include studies on its pharmacokinetics, pharmacodynamics, and toxicity, as well as its efficacy in treating specific diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its unique properties can make it valuable for developing new products or improving existing ones.
Mechanism of Action
The mechanism of action of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester include other cyclopropanecarboxylic acid derivatives and pyridine-containing compounds. Examples include:
- 2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid
- Ethyl 2-(pyridin-3-yl)-cyclopropanecarboxylate
- 2-(6-Methylpyridin-3-yl)-cyclopropanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the cyclopropane ring and the pyridine moiety. These features can impart unique reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester (CAS Number: 1251905-92-6) is a cyclopropane derivative featuring a pyridine ring and an ethyl ester functional group. Its unique structure suggests potential biological activities, which have been the subject of various studies. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C12H15NO2 with a molecular weight of 205.25 g/mol. The presence of the pyridine ring is significant as it is often associated with diverse biological activities, including antimicrobial and anticancer properties. The cyclopropane moiety may enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research on this compound indicates several areas of potential biological activity:
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial effects. For instance, derivatives containing pyridine rings are known to inhibit bacterial growth and could serve as effective agents against resistant strains .
- Anticancer Properties : The structural characteristics suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : There is evidence that compounds with cyclopropane scaffolds can act as enzyme inhibitors, particularly in metabolic pathways involving amino acids. For example, studies have shown that certain cyclopropane derivatives inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Pyridine Substitution : Variations in the substitution pattern on the pyridine ring can significantly affect potency and selectivity against specific biological targets.
- Cyclopropane Modifications : Alterations in the cyclopropane moiety may enhance or reduce the compound's reactivity and interaction with enzymes or receptors.
Case Studies and Research Findings
Several studies highlight the biological implications of this compound:
- In vitro Studies : Research has shown that derivatives of cyclopropanecarboxylic acids exhibit varying degrees of cytotoxicity against different cancer cell lines. Compounds with ester functionalities tend to demonstrate improved cell permeability and efficacy compared to their acid counterparts .
- Antimicrobial Testing : In a comparative study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity that supports further investigation into their mechanisms .
- Pharmacological Evaluation : A series of related compounds were synthesized and evaluated for antidepressant activity, indicating that structural modifications can lead to enhanced pharmacological profiles .
Comparative Analysis
The following table summarizes related compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Methylpyridin-3-carboxylic acid | Pyridine ring with carboxylic acid | Antimicrobial |
Cyclopropanecarboxylic acid | Cyclopropane core with carboxylic acid | Potential anti-inflammatory |
Ethyl 2-(6-Methylpyridin-3-yl)acetate | Similar pyridine substitution | Anticancer properties |
This comparison illustrates the unique position of this compound within a broader class of biologically active compounds.
Properties
CAS No. |
4903-96-2 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)11-6-10(11)9-5-4-8(2)13-7-9/h4-5,7,10-11H,3,6H2,1-2H3 |
InChI Key |
BOHGDLNSPYNXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.